molecular formula C23H18Cl2N2O5 B4885830 N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B4885830
M. Wt: 473.3 g/mol
InChI Key: OISNDDCRLAMGDO-UHFFFAOYSA-N
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Description

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzoxazole ring fused with a dichlorophenyl group and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common route includes the formation of the benzoxazole ring through a cyclization reaction of an appropriate precursor, followed by the introduction of the dichlorophenyl group via a substitution reaction. The final step involves the coupling of the benzoxazole derivative with 3,4,5-trimethoxybenzoyl chloride under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow reactors and other advanced technologies might be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and compounds with dichlorophenyl or trimethoxybenzamide groups. Examples include:

  • N-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide moiety, in particular, may contribute to unique interactions with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O5/c1-29-18-9-12(10-19(30-2)21(18)31-3)22(28)26-13-7-8-17-16(11-13)27-23(32-17)14-5-4-6-15(24)20(14)25/h4-11H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISNDDCRLAMGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 6
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N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

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